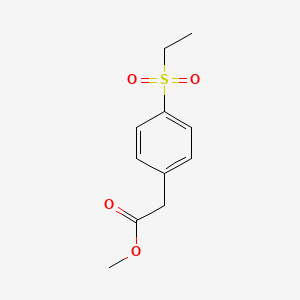

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate is an organic compound with the molecular formula C11H14O4S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethylsulfonyl group at the para position and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(ethylsulfonyl)phenyl)acetate typically involves the esterification of 2-(4-(ethylsulfonyl)phenyl)acetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Starting Materials: 2-(4-(ethylsulfonyl)phenyl)acetic acid and methanol.

Catalyst: Sulfuric acid.

Reaction Conditions: Reflux the mixture of starting materials and catalyst for several hours.

Product Isolation: The reaction mixture is then cooled, and the product is extracted using an organic solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for ester reduction.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases.

Industry: The compound can be used in the production of specialty chemicals and as a building block for polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(ethylsulfonyl)phenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory effects. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate can be compared with other similar compounds, such as:

Methyl 2-(4-(methylsulfonyl)phenyl)acetate: This compound has a methylsulfonyl group instead of an ethylsulfonyl group. The ethylsulfonyl group in this compound may provide different steric and electronic properties, potentially leading to variations in reactivity and biological activity.

Phenylacetic acid derivatives: Other derivatives of phenylacetic acid, such as those with different substituents on the phenyl ring, can be compared to highlight the unique properties conferred by the ethylsulfonyl group.

Biological Activity

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes various findings from recent studies, highlighting the compound's mechanisms of action, efficacy, and potential therapeutic applications.

This compound has the following molecular characteristics:

- Molecular Formula : C10H12O4S

- Molecular Weight : 240.27 g/mol

- IUPAC Name : Methyl 2-(4-ethylsulfonylphenyl)acetate

The presence of the ethylsulfonyl group is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its role as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and selective inhibition can lead to reduced inflammation and pain relief.

Research indicates that compounds with similar structures exhibit selective COX-2 inhibition, which is beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves binding to the active site of COX-2, preventing substrate access and subsequent prostaglandin synthesis, which mediates inflammation .

Anti-inflammatory Activity

In various studies, this compound has shown promising anti-inflammatory effects. For instance:

- In vitro Studies : The compound demonstrated significant inhibition of COX-2 activity with IC50 values ranging from 0.1 to 0.3 µM, indicating strong potency compared to standard anti-inflammatory drugs like indomethacin .

- Animal Models : In rodent models, the administration of this compound resulted in notable reductions in edema, supporting its potential as an effective anti-inflammatory agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Bacterial Strains Tested : The compound has been evaluated against various strains including Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae. Results indicated a significant growth inhibition rate, particularly against MRSA with inhibition percentages exceeding 85% .

- Mechanism : The antimicrobial action is thought to be linked to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor within microbial pathways .

Case Studies

Several case studies have documented the efficacy of this compound:

- Case Study on COX Inhibition :

- Case Study on Antimicrobial Effects :

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | COX-2 Inhibition | 0.1 - 0.3 | High |

| Indomethacin | COX-1/COX-2 Inhibition | 0.5 | Low |

| Celecoxib | COX-2 Inhibition | 0.1 | Moderate |

Properties

IUPAC Name |

methyl 2-(4-ethylsulfonylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-3-16(13,14)10-6-4-9(5-7-10)8-11(12)15-2/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMLLBNMUPMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.